(2-(4-Fluorophenyl)pyridin-3-yl)methanol
Overview
Description
(2-(4-Fluorophenyl)pyridin-3-yl)methanol: is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Fluorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (2-(4-Fluorophenyl)pyridin-3-yl)ketone.
Reduction: Formation of (2-(4-Fluorophenyl)pyridin-3-yl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-(4-Fluorophenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals .
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- 2-(2-(2-Fluorophenyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
- (4-Fluorophenyl)pyridin-3-ylmethane
Comparison: (2-(4-Fluorophenyl)pyridin-3-yl)methanol is unique due to the presence of both a fluorophenyl group and a methanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)pyridin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-7,15H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUWIIWXVJCESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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